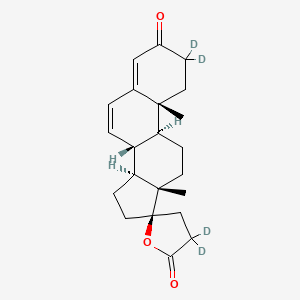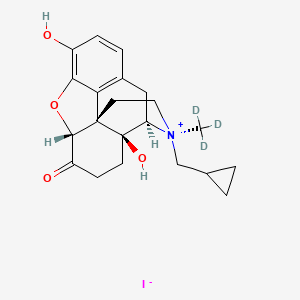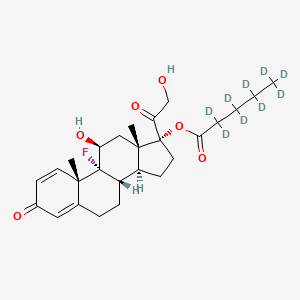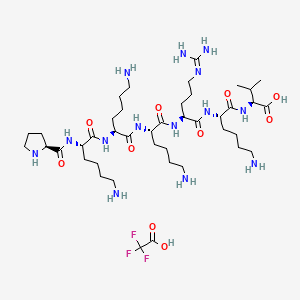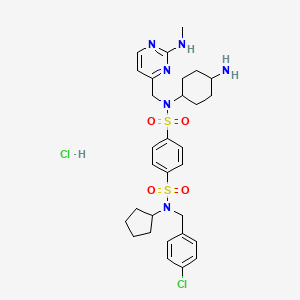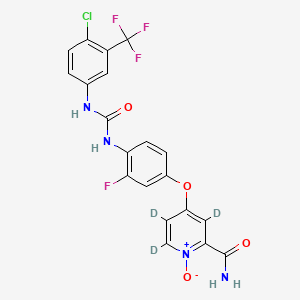
Trimethylamine-N-oxide-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylamine-N-oxide-13C3 is a labeled form of trimethylamine N-oxide, where three carbon atoms are replaced with the isotope carbon-13. This compound is often used in scientific research to study metabolic pathways and mechanisms due to its isotopic labeling, which allows for precise tracking and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylamine-N-oxide-13C3 can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction typically involves the following steps:
Starting Material: Trimethylamine.
Oxidizing Agent: Hydrogen peroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the isotopic labeling is consistent and precise.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylamine-N-oxide-13C3 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions.
Reduction: It can be reduced back to trimethylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or other anions can be used under appropriate conditions.
Major Products
Oxidation: Further oxidized products depending on the conditions.
Reduction: Trimethylamine.
Substitution: Various substituted amine oxides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethylamine-N-oxide-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the role of trimethylamine N-oxide in biological systems, particularly in relation to gut microbiota and metabolic diseases.
Medicine: Investigated for its role in cardiovascular diseases and other health conditions.
Industry: Used in the development of new materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
Trimethylamine-N-oxide-13C3 exerts its effects through several mechanisms:
Protein Stabilization: It stabilizes proteins by counteracting the destabilizing effects of urea and other denaturants.
Inflammation Induction: It activates the ROS/NLRP3 inflammasome pathway, leading to inflammation.
Fibrosis Induction: It accelerates fibroblast differentiation and induces cardiac fibrosis through the TGF-β/smad2 signaling pathway.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylamine N-oxide: The non-labeled version, commonly found in marine organisms.
Choline: A precursor in the biosynthesis of trimethylamine N-oxide.
Betaine: Another related compound involved in similar metabolic pathways.
Uniqueness
Trimethylamine-N-oxide-13C3 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed mechanisms of action is crucial.
Propiedades
Fórmula molecular |
C3H9NO |
|---|---|
Peso molecular |
78.088 g/mol |
Nombre IUPAC |
N,N-di((113C)methyl)(113C)methanamine oxide |
InChI |
InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1+1,2+1,3+1 |
Clave InChI |
UYPYRKYUKCHHIB-VMIGTVKRSA-N |
SMILES isomérico |
[13CH3][N+]([13CH3])([13CH3])[O-] |
SMILES canónico |
C[N+](C)(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


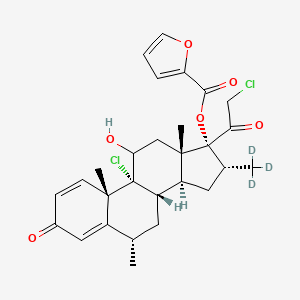
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
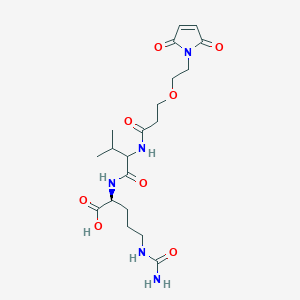
![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
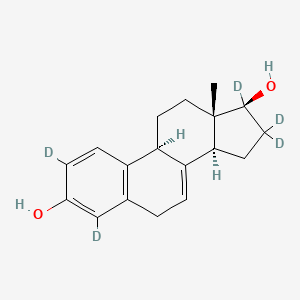
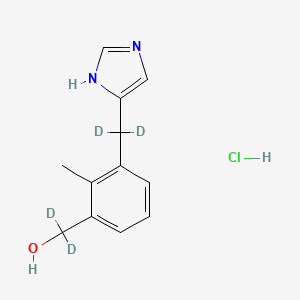
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)

